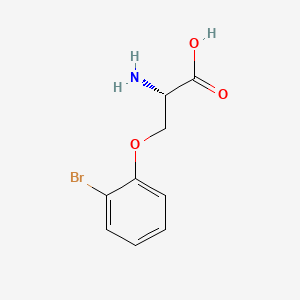
(2S)-2-amino-3-(2-bromophenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(2-Bromophenyl)-L-serine is an organic compound that features a bromine atom attached to the ortho position of a phenyl ring, which is further connected to the amino acid L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Bromophenyl)-L-serine typically involves the bromination of phenylalanine derivatives followed by serine attachment. One common method includes the diazotization of o-bromoaniline, followed by coupling with serine under controlled conditions . Another approach involves the decarboxylation of 3-bromosalicylic acid to yield the desired product .
Industrial Production Methods
Industrial production of O-(2-Bromophenyl)-L-serine may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of acidic catalysts and controlled temperatures is crucial in achieving the desired brominated phenylalanine derivative .
Chemical Reactions Analysis
Types of Reactions
O-(2-Bromophenyl)-L-serine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted phenylalanine derivatives, quinones, and dehalogenated serine compounds .
Scientific Research Applications
O-(2-Bromophenyl)-L-serine has several scientific research applications:
Mechanism of Action
The mechanism of action of O-(2-Bromophenyl)-L-serine involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: Similar in structure but lacks the serine moiety.
2-Iodophenol: Contains an iodine atom instead of bromine.
2-Bromoacetophenone: Features a ketone group instead of the serine moiety.
Uniqueness
O-(2-Bromophenyl)-L-serine is unique due to the presence of both the brominated phenyl ring and the amino acid serine. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Properties
Molecular Formula |
C9H10BrNO3 |
|---|---|
Molecular Weight |
260.08 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-bromophenoxy)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
BYOUDQIBNMKFHL-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)OC[C@@H](C(=O)O)N)Br |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(C(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















